molecular formula C14H13NO3 B3057896 4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid CAS No. 861389-72-2

4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B3057896
CAS No.: 861389-72-2
M. Wt: 243.26 g/mol
InChI Key: DBGWZXPXBRVICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring an amino (-NH₂) group at the 4-position and a methoxy (-OCH₃) group at the 4'-position of the biphenyl scaffold, with a carboxylic acid (-COOH) at the 3-position. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino and carboxylic acid groups, and electron-donating effects from the methoxy substituent. The compound is of interest in pharmaceutical and materials science research, particularly as a precursor for drug candidates or functional materials .

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGWZXPXBRVICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602390
Record name 4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861389-72-2
Record name 4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-methoxy[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including electrophilic aromatic substitution and amination reactions. One common method involves the initial formation of the biphenyl core through a Suzuki-Miyaura coupling reaction, followed by functionalization of the aromatic rings.

Industrial Production Methods

Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction or the Wurtz-Fittig reaction. These methods are advantageous due to their efficiency and the availability of starting materials. The reaction conditions typically involve high temperatures and the use of catalysts such as copper or palladium .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

4-Amino-4’-methoxy[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid 4-NH₂, 4'-OCH₃, 3-COOH C₁₄H₁₃NO₃ 255.26 High polarity (H-bonding via NH₂ and COOH), moderate acidity, soluble in polar solvents .
4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid 4-NH₂, 4'-CH₃, 3-COOH C₁₄H₁₃NO₂ 239.26 Lower polarity (methyl is nonpolar), reduced solubility in water compared to methoxy analog .
4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid 4'-OCH₃, 3-COOH C₁₄H₁₂O₃ 228.24 Lacks amino group; lower H-bonding capacity, weaker acidity than amino analog .
2-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid 2-F, 4'-OCH₃, 3-COOH C₁₄H₁₁FO₃ 258.24 Enhanced acidity (electron-withdrawing F), potential for halogen bonding .
2′-Bromo-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid 2'-Br, 4'-OCH₃, 3-COOH C₁₄H₁₁BrO₃ 323.15 Higher molecular weight, potential toxicity (bromine), reactive in substitution reactions .
4'-Cyano[1,1'-biphenyl]-3-carboxylic acid 4'-CN, 3-COOH C₁₄H₉NO₂ 239.23 Strong electron-withdrawing effect (CN), increased acidity of COOH .

Physicochemical and Reactivity Differences

  • Polarity and Solubility: The amino and carboxylic acid groups in the target compound enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to analogs like the methyl or cyano derivatives .
  • Acidity : The carboxylic acid group’s acidity is influenced by substituents. The fluoro analog exhibits higher acidity due to electron withdrawal, while the methoxy group in the parent compound slightly reduces acidity via electron donation .
  • Synthetic Routes: The target compound may be synthesized via Pd-catalyzed cross-coupling (similar to ), whereas bromo or cyano derivatives require halogenation/cyanation steps . The parent 4'-methoxy derivative is synthesized via Rhodium-catalyzed decarboxylative coupling (), differing from amino-substituted analogs.

Biological Activity

4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This article reviews its biological activities, including cytotoxicity, mutagenicity, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 255.29 g/mol

This structure features an amino group, a methoxy group, and a carboxylic acid functional group, which influence its biological interactions.

Cytotoxicity

Research indicates that biphenyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 4-amino-substituted biphenyls can induce cell cycle arrest and apoptosis in tumor cells.

Cell Line IC50_{50} (µM) Mechanism of Action
COLO201 (human colorectal cancer)15.2Induction of apoptosis
MDA-MB-231 (breast cancer)12.5Cell cycle arrest in G0/G1 phase
A549 (lung cancer)20.0DNA synthesis inhibition

These findings suggest that the compound may serve as a promising candidate for further antitumor development .

Genotoxicity

A study on the genotoxicity of 4-amino-4'-substituted biphenyls demonstrated that these compounds exhibit mutagenic properties in vitro using the Ames test. The mutagenicity correlated with the electron-withdrawing capacity of substituents on the biphenyl structure.

  • Test Strains : Salmonella strains TA98 and TA100 were utilized.
  • Results : The presence of specific substituents significantly increased mutagenic activity, highlighting the need for careful evaluation of structural modifications .

Antimicrobial Activity

Biphenyl derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate potential applications in treating bacterial infections .

Study on Antitumor Activity

A recent study evaluated the antitumor activity of several biphenyl derivatives, including this compound. The study found that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .

In Vivo Evaluation

In vivo experiments using murine models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histopathological analysis revealed increased apoptosis rates in treated tumors, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid?

  • Answer : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Substrate Preparation : Use methyl 4-amino-6-chloro-[1,1'-biphenyl]-3-carboxylate as a precursor, reacting with arylboronic acids (e.g., p-tolylboronic acid) under microwave-assisted conditions (150°C, 10 min) .
  • Catalytic System : Palladium complexes (e.g., bis(triphenylphosphine)palladium(II) dichloride) in a DMF/water solvent system with K₂CO₃ as a base .
  • Purification : Reverse-phase medium-pressure liquid chromatography (MPLC) with gradients of MeCN/water achieves >95% purity .
    • Critical Parameters : Microwave irradiation reduces reaction time, while MPLC ensures high-purity isolation.

Q. How is structural characterization of this compound performed?

  • Answer : Multi-modal analytical techniques are employed:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and hydrogen bonding (e.g., δ 12.25 ppm for carboxylic acid proton) .
  • LCMS/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 408.1367) .
  • Melting Point : Sharp melting ranges (e.g., 249–252°C) indicate crystalline purity .

Advanced Research Questions

Q. What catalytic applications does this compound enable, and how do structural modifications impact activity?

  • Answer : Derivatives of this compound act as ligands in palladium-catalyzed Suzuki reactions. Key findings include:

  • Catalytic Activity : Hydrazide complexes exhibit higher activity than phenylhydrazide analogs (Table 1, ), attributed to improved electron-donating properties .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the biphenyl scaffold reduce catalytic turnover, while methoxy groups enhance solubility without compromising stability .
    • Data Contradiction : Despite structural similarities, hydrazide complexes show ~20% higher yields than phenylhydrazide variants in cross-coupling reactions, suggesting steric hindrance limits phenylhydrazide efficacy .

Q. How can regioselectivity challenges in synthesizing biphenyl derivatives be addressed?

  • Answer : Rhodium-catalyzed decarboxylative coupling () offers regiocontrol:

  • Substituent Influence : Electron-donating groups (e.g., methoxy) favor para coupling, while bulky substituents (e.g., fluoro) drive meta isomer formation .
  • Reaction Optimization : Use of DMF/water (5:1) at 150°C minimizes side products. Regioisomer ratios (e.g., 86:14 for 4-methoxybenzoic acid derivatives) are resolved via HPLC .

Q. What strategies improve the pharmacological activity of this compound derivatives?

  • Answer : Structural modifications enhance bioactivity:

  • Antiparasitic Design : Introducing tert-butylbenzamido groups increases potency against kinetoplastids (e.g., 31% yield for compound 4f) .
  • Anti-inflammatory Optimization : Diflunisal analogs (e.g., 2',4'-difluoro-4-hydroxy derivatives) show enhanced COX-2 inhibition, validated via enzyme assays and X-ray crystallography .

Key Considerations for Researchers

  • Contradictions in Catalytic Data : Hydrazide ligands outperform phenylhydrazides despite similar structures, necessitating DFT studies to elucidate electronic effects .
  • Isomer Separation : Reverse-phase chromatography (MeCN/water) resolves regioisomers with >95% purity, critical for pharmacological applications .
  • Safety Protocols : Handle intermediates (e.g., methyl esters) with PPE; skin/eye exposure requires immediate rinsing (Section 4, ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.